molecular formula C8H12Cl2N2S B1378019 4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride CAS No. 1384430-27-6

4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1378019
CAS No.: 1384430-27-6
M. Wt: 239.16 g/mol
InChI Key: KVPHISUKTQPYSF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride (CMCPT-HCl) is a novel compound derived from the cyclopropylthiazole family of compounds, which have been studied for their potential therapeutic applications. CMCPT-HCl is a small molecule that has been studied for its potential to modulate various physiological and biochemical processes. It has been shown to have a variety of therapeutic effects, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, CMCPT-HCl has been studied for its potential to modulate the activity of several enzymes involved in metabolic processes.

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Synthesis

  • Heterocyclic Compound Synthesis : Chloromethyl-substituted heterocycles are crucial intermediates in synthesizing various heterocyclic compounds. For instance, chloromethyl-substituted thiazoles have been utilized to generate pyrimidin-4-ones and 1,3-thiazines, which are starting materials for synthesizing uracils and thiazinones. These methods underscore the versatility of chloromethyl groups in heterocyclic chemistry (Janietz, Goldmann, & Rudorf, 1988).
  • Access to Thiazoline Derivatives : Thiazoline derivatives incorporating cyclopropyl groups have been synthesized through reactions involving thiocarboxamides. These thiazolines, related to cysteine, highlight the role of cyclopropyl groups in modifying biological activity and are potential intermediates for further chemical transformations (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).

Biological Activity and Drug Design

  • Antibacterial and Antifungal Agents : Compounds structurally related to the query chemical, such as those containing thiazole and chloromethyl moieties, have been explored for their antibacterial and antifungal potentials. These studies indicate that modifications on the thiazole ring, including chloromethyl substitution, can significantly influence the biological activity of these molecules (Narayana, Vijaya Raj, Ashalatha, & Kumari, 2007).
  • Anti-inflammatory Activity : N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for anti-inflammatory activity, demonstrating direct inhibition of 5-lipoxygenase, a key enzyme in inflammation-related diseases. This research suggests the potential therapeutic applications of thiazole derivatives in treating conditions like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).

Properties

IUPAC Name

4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S.ClH/c1-11(7-2-3-7)8-10-6(4-9)5-12-8;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPHISUKTQPYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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